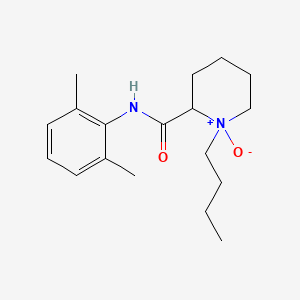

Bupivacaine N-oxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1346597-81-6 |

|---|---|

Fórmula molecular |

C18H28N2O2 |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |

Clave InChI |

XZMRWWGDLLHXQD-UHFFFAOYSA-N |

SMILES canónico |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Origen del producto |

United States |

Biotransformation Pathways and Mechanistic Elucidation of Bupivacaine N Oxide Formation

Oxidative Degradation Processes of Bupivacaine (B1668057) Precursors

The formation of bupivacaine N-oxide can occur through both chemical and enzymatic oxidative processes, acting on the bupivacaine molecule or its precursors.

Chemical Oxidation Kinetics and Reaction Products

The tertiary amine moiety present in bupivacaine is susceptible to chemical oxidation, leading to the formation of N-oxides. Studies have demonstrated that compounds containing tertiary amines can be oxidized using chemical agents such as potassium peroxymonosulfate (B1194676) (KPMS) to yield their corresponding N-oxides scispace.comresearchgate.net. While specific kinetic data detailing the reaction rates for the chemical oxidation of bupivacaine to its N-oxide are not extensively documented in the provided literature, the chemical feasibility of this transformation is established. Bupivacaine N-oxide itself is recognized as a chemical entity lgcstandards.com.

Enzymatic Mediation of N-oxidation in Biological Systems

In biological systems, N-oxidation of tertiary amines is primarily mediated by enzymes, notably cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). While research has extensively identified CYP3A4 as the major enzyme responsible for the N-demethylation of bupivacaine to pipecolylxylidine (PPX) in humans researchgate.netdrugbank.comhres.ca, these enzymatic systems are also known to catalyze N-oxidation reactions. Although specific studies detailing the enzymatic N-oxidation of bupivacaine to its N-oxide are limited, the general capacity of CYP enzymes to perform N-oxidation suggests this as a plausible metabolic route. The presence of an "N-oxide" as a detected metabolite in both equine urine and microbial incubations further supports the occurrence of this metabolic transformation researchgate.net.

In Vitro Modeling for N-oxide Generation

In vitro models are crucial for understanding drug metabolism and identifying metabolites, including N-oxides. Microbial systems and subcellular fractions offer valuable platforms for such investigations.

Microbial Biotransformation Systems (e.g., Cunninghamella Species) as Mammalian Metabolic Analogs

Filamentous fungi, particularly species of Cunninghamella, have been established as robust in vitro models that mimic mammalian drug metabolism researchgate.netdiva-portal.orgnih.govnih.gov. Studies investigating the metabolism of bupivacaine in Cunninghamella elegans and Cunninghamella blakesleeana have revealed a spectrum of phase I metabolites that are qualitatively similar to those found in mammalian systems, including equine metabolism researchgate.netdiva-portal.orgresearchgate.net. Notably, research has identified "one N-oxide" among the phase I metabolites of bupivacaine detected in both horse urine and in incubations with Cunninghamella species, underscoring the utility of these fungi in generating and studying bupivacaine N-oxide researchgate.netresearchgate.net.

Table 1: Bupivacaine Metabolites Identified in Cunninghamella Species and Horse Urine

| Metabolite Type | Detected in Cunninghamella elegans | Detected in Cunninghamella blakesleeana | Detected in Horse Urine |

| 3'-hydroxybupivacaine | Yes | Yes | Yes |

| 4'-hydroxybupivacaine (B1211850) | Yes | Yes | Yes |

| N-desbutylbupivacaine | Yes | Yes | Yes |

| Aliphatically hydroxylated metabolites | Yes | Yes | Yes |

| N-oxide | Yes | Yes | Yes |

| Dihydroxybupivacaine | Yes | Yes | Yes |

| Sulfated hydroxybupivacaine | Yes | Yes | Yes |

| Glucuronides | Yes | Yes | Yes |

Data compiled from search results researchgate.netresearchgate.net.

Subcellular Fractions and Isolated Enzyme Systems in Oxidative Metabolism

Subcellular fractions, such as liver microsomes, and isolated enzyme systems are critical for dissecting the enzymatic basis of drug metabolism. Human liver microsomes, rich in CYP enzymes like CYP3A4, have been employed to study bupivacaine metabolism researchgate.netdrugbank.comhres.ca. These systems are capable of catalyzing oxidative reactions, including N-oxidation. While specific kinetic data for bupivacaine N-oxide formation using isolated enzymes are not detailed, studies on bupivacaine metabolism in microsomes provide insight into the enzymatic machinery involved in oxidative transformations. For instance, kinetic parameters for bupivacaine metabolism into pipecolylxylidine (PPX) via CYP3A have been characterized, indicating the capacity of these systems.

Table 2: Bupivacaine Metabolism by Human Liver Microsomes (CYP3A4)

| Enzyme System | Primary Metabolic Pathway | Apparent Km | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | N-demethylation (to PPX) | 125 µM | 4.78 |

Data reflects N-demethylation to PPX, as specific kinetic data for N-oxide formation was not available in the provided sources researchgate.net.

Influence of Oxidative Stress on Bupivacaine N-oxide Genesis

Bupivacaine has been implicated in inducing oxidative stress in various cellular models and in vivo. Studies have shown that bupivacaine can lead to increased production of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and elevated levels of malondialdehyde (MDA), indicative of oxidative damage tandfonline.comresearchgate.nethku.hknih.govnih.govnih.gov. These effects are often associated with mitochondrial dysfunction and activation of stress-related signaling pathways researchgate.nethku.hknih.govnih.gov. However, the provided literature does not directly detail how conditions of oxidative stress specifically influence the formation rate or pathways of bupivacaine N-oxide. While bupivacaine itself can induce oxidative stress, the direct link between external or internally generated oxidative stress and the genesis of bupivacaine N-oxide remains an area that requires further specific investigation.

Compound List:

Bupivacaine

Bupivacaine N-oxide

Pipecolylxylidine (PPX)

Analytical Methodologies for the Quantification and Characterization of Bupivacaine N Oxide

Strategies for Mitigating Metabolite Conversion and In-Source Fragmentation During Sample Processing

A significant challenge in the analysis of Bupivacaine (B1668057) N-oxide is its propensity to convert back to bupivacaine, especially under specific sample matrix conditions, such as hemolyzed plasma. This conversion can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite. Furthermore, in-source fragmentation within the mass spectrometer can complicate identification and quantification.

The choice of sample preparation technique and solvents is paramount in preserving the integrity of Bupivacaine N-oxide. Studies have demonstrated that protein precipitation using acetonitrile (B52724) (ACN) is a highly effective method for stabilizing the N-oxide, particularly in hemolyzed plasma samples. This approach minimizes artifactual conversion to bupivacaine, achieving recovery rates exceeding 95% vulcanchem.comaltasciences.comaltasciences.com. In contrast, liquid-liquid extraction (LLE) methods, depending on the solvents used (e.g., methanol (B129727), chlorobutane, MTBE), have shown higher rates of conversion, sometimes reaching significant levels in hemolyzed matrices vulcanchem.comaltasciences.comaltasciences.com.

The impact of sample matrix composition is substantial. While Bupivacaine N-oxide exhibits minimal conversion (<5%) in non-hemolyzed plasma across various precipitation solvents like methanol (MeOH) or ACN, hemolyzed plasma can induce considerable degradation vulcanchem.comaltasciences.comaltasciences.com. The mechanism is thought to involve redox interactions between hemoglobin derivatives and the N-oxide group vulcanchem.com.

Table 1: Bupivacaine N-Oxide Conversion Rates in Different Sample Preparation Scenarios

| Matrix | Sample Preparation/Solvent | Conversion to Bupivacaine (%) | Notes |

| Hemolyzed Plasma | Protein Precipitation (MeOH) | ~99.8 - 100 | High conversion observed, leading to underestimation of N-oxide. |

| Hemolyzed Plasma | Protein Precipitation (ACN) | < 5 | ACN effectively stabilizes the N-oxide, minimizing conversion. |

| Hemolyzed Plasma | LLE (MTBE:Hexane 4:1) | 78 | Less effective than ACN precipitation for stabilization. |

| Hemolyzed Plasma | LLE (Chlorobutane/MTBE) | 25 | Offers some stabilization compared to MTBE:Hexane but still significant. |

| Plasma | Protein Precipitation (MeOH) | < 1 - 5 | Low conversion in non-hemolyzed plasma. |

| Plasma | Protein Precipitation (ACN) | < 1 | Minimal conversion observed. |

| Plasma | LLE (Various) | < 2 | Generally stable across different LLE methods in non-hemolyzed plasma. |

Data compiled from vulcanchem.comaltasciences.comaltasciences.com.

Acidification of the precipitating solvent, for example, with 0.1% formic acid, can further enhance the stability of the N-oxide, although solvent selection remains the primary factor in mitigating conversion altasciences.comaltasciences.com.

Effective chromatographic separation is essential to distinguish Bupivacaine N-oxide from the parent drug, bupivacaine, and any other potential isomers or related impurities. Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice, offering both the necessary separation power and sensitive detection vulcanchem.comnih.govresearchgate.netresearchgate.net. The chromatographic method must be optimized to ensure that the N-oxide elutes at a distinct retention time from bupivacaine, thereby preventing co-elution and facilitating accurate quantification. This separation also aids in minimizing the impact of in-source fragmentation, where the N-oxide might break down into the parent drug or other fragments within the mass spectrometer's ion source vulcanchem.com. While chiral chromatography is crucial for separating bupivacaine enantiomers researchgate.netkiche.or.krmdpi.commdpi.com, the focus for N-oxide analysis is on the separation of the N-oxide moiety from the parent molecule.

Optimization of Sample Preparation Procedures

Utilization of Reference Standards for Definitive Identification and Quantification

The availability and use of well-characterized reference standards for Bupivacaine N-oxide are indispensable for the definitive identification and accurate quantification of the analyte in biological matrices and pharmaceutical products synzeal.comveeprho.comlgcstandards.com. These standards serve as benchmarks for method development, validation (including linearity, accuracy, precision, and specificity), and ongoing quality control (QC) synzeal.comveeprho.comlgcstandards.com.

Reference materials for Bupivacaine N-oxide are typically supplied with detailed characterization data, ensuring compliance with stringent regulatory guidelines from bodies such as the USP, EMA, and BP veeprho.comlgcstandards.com. Their use is critical for applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) synzeal.comveeprho.com. By employing certified reference standards, analysts can establish robust calibration curves and ensure the reliability and traceability of their quantitative results, thereby confirming the identity and precise levels of Bupivacaine N-oxide in various samples synzeal.comveeprho.comlgcstandards.com.

Pharmacological and Biochemical Implications of Bupivacaine N Oxide

Role as a Potential Prodrug and its Enzymatic Reduction to Parent Compound

The N-oxide functionality in certain drug molecules can render them inactive or less active, serving as a prodrug that can be converted back to the parent amine in vivo. This conversion is often mediated by enzymatic processes, making N-oxides a strategy for targeted drug delivery or modified pharmacokinetic profiles.

Mechanisms of Enzyme-Mediated N-oxide Reduction in Biological Systems

The reduction of tertiary amine N-oxides to their parent tertiary amines is a known metabolic pathway in biological systems. This process can be mediated by various enzyme systems. For instance, cytochrome P450 (CYP) enzymes, particularly CYP3A, have been implicated in the metabolism of bupivacaine (B1668057) itself researchgate.netnih.gov. While direct evidence for bupivacaine N-oxide reduction by specific enzymes is limited in the provided search results, studies on other N-oxides suggest that hepatic reductases play a role. For example, it has been shown that liver microsomes exhibit N-oxide reductase activity, which can be inhibited by oxygen and carbon monoxide, suggesting a role for anaerobic reduction pathways researchgate.nettandfonline.com. Furthermore, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of tertiary amines, and their reverse reaction, reduction, can also occur enzymatically mdpi.com. The reduction of N-oxides can also be catalyzed by reduced flavins or even by the heme moiety of cytochrome P450 in the presence of reduced flavins, indicating complex enzymatic machinery involved in this transformation tandfonline.com.

Impact of N-oxidation on Membrane Permeability and Cellular Uptake

The introduction of an N-oxide group significantly alters the physicochemical properties of a molecule. N-oxides are generally more polar and water-soluble than their parent tertiary amines due to the zwitterionic nature of the N+–O– bond, which can also facilitate hydrogen bonding rsc.orgnih.gov. This increased polarity can influence membrane permeability. While some N-oxides might show decreased membrane permeability due to their increased hydrophilicity, others might be designed to be more permeable. For instance, it has been noted that N-oxide groups can be used to increase the solubility of drugs and decrease membrane permeability nih.gov. However, the specific impact on bupivacaine N-oxide's membrane permeability and cellular uptake compared to bupivacaine would depend on the balance of its polarity and lipophilicity. Bupivacaine itself is amphiphilic, existing in equilibrium between protonated and neutral forms, with the neutral form being more lipid-soluble and able to cross membranes nih.gov. The N-oxide modification would likely shift this equilibrium towards a more polar, less membrane-permeable form, unless other structural features compensate for this.

Comparative Metabolic Fate of Bupivacaine N-oxide in Different Biological Models

Understanding how bupivacaine N-oxide is metabolized across different species and biological systems is crucial for a comprehensive pharmacological assessment.

Interspecies Differences in N-oxide Elimination and Further Biotransformation

Studies on the metabolism of local anesthetics have revealed interspecies differences. For example, bupivacaine is extensively metabolized in horses, with several phase I metabolites identified, including an N-oxide researchgate.net. While this study identified an N-oxide metabolite of bupivacaine in horse urine, it did not detail its subsequent metabolic fate or interspecies variations in its elimination. However, general principles of N-oxide metabolism suggest that species can differ in their enzymatic capacity to reduce N-oxides or further metabolize them through other pathways. The comparative analysis of N-oxide metabolites of related drugs, such as lidocaine (B1675312) N-oxide, can provide insights. In rats, administration of lidocaine N-oxide led to reduced production of certain metabolites, including the toxic 2,6-dimethyl aniline (B41778) (DMA), compared to lidocaine administration google.comgoogle.com. This suggests that the N-oxide form can alter the metabolic profile, potentially leading to a reduction in the formation of problematic metabolites in some species.

Comparative Analysis with N-oxide Metabolites of Structurally Related Local Anesthetics (e.g., Lidocaine N-oxide)

Lidocaine N-oxide has been studied as a potential prodrug of lidocaine, showing promise in reducing the formation of toxic metabolites like 2,6-dimethylaniline (B139824) (DMA) google.comgoogle.com. In rats, intratracheal administration of lidocaine N-oxide resulted in the appearance of lidocaine in plasma, with systemic bioavailability comparable to intratracheal lidocaine. Importantly, plasma concentrations of lidocaine N-oxide were higher than lidocaine, and conversion to lidocaine was also observed in lung tissue google.com. This indicates that N-oxidation can influence the distribution and conversion of local anesthetics. While direct comparative studies between bupivacaine N-oxide and lidocaine N-oxide are not detailed, the general principle of N-oxidation altering metabolic pathways and potentially reducing the formation of toxic byproducts is applicable. For instance, lidocaine N-oxide was found to be stable in certain acidic solutions but degraded in others, highlighting the chemical stability considerations for N-oxide prodrugs google.com.

Investigation of Direct Biochemical Interactions (if applicable, without reference to clinical effects)

Direct biochemical interactions of bupivacaine N-oxide, independent of its prodrug potential, are not extensively detailed in the provided literature. However, as an N-oxide, it possesses a polar N-O bond that can participate in hydrogen bonding rsc.orgnih.gov. This polarity can influence its interaction with biological macromolecules. Compared to bupivacaine, which primarily exerts its local anesthetic effect by blocking voltage-gated sodium channels nih.govdrugbank.commdpi.com, the N-oxide derivative's interaction with these channels or other biological targets would likely differ due to its altered physicochemical properties. The N-oxide group might disrupt interactions with hydrophobic residues within ion channel pores, potentially reducing potency compared to the parent compound . Further investigation would be needed to elucidate specific binding affinities or enzymatic interactions beyond its potential reduction to bupivacaine.

Future Directions and Emerging Research Avenues for Bupivacaine N Oxide

Deeper Elucidation of Enzymatic Systems and Isoforms Responsible for N-oxidation and Reduction

While bupivacaine's metabolism is known to involve cytochrome P450 (CYP) enzymes, the specific isoforms responsible for its N-oxidation, leading to bupivacaine (B1668057) N-oxide, and any subsequent reduction pathways remain areas requiring deeper investigation. Current research indicates that CYP3A4 is a primary catalyst for bupivacaine's oxidative metabolism into pipecolylxylidine (PPX) nih.gov. However, N-oxidation is a distinct metabolic pathway, often mediated by different enzyme families or specific CYP isoforms. Flavin-containing monooxygenases (FMOs) are also known to catalyze N-oxidation reactions researchgate.netmdpi.comhyphadiscovery.com. Future research should focus on identifying the precise CYP and FMO isoforms involved in bupivacaine N-oxide formation.

Emerging research suggests that specific FMOs, such as FMO3, are key in forming N-oxides mdpi.com. Studies investigating the N-oxidation of other tertiary amine-containing drugs highlight the involvement of both CYPs and FMOs, with FMOs often showing higher selectivity for N-oxidation hyphadiscovery.comnih.gov. Therefore, a critical future direction is to systematically screen a panel of human CYP and FMO isoforms using bupivacaine as a substrate to pinpoint those responsible for generating bupivacaine N-oxide. Furthermore, understanding if and how bupivacaine N-oxide is reduced back to bupivacaine or other metabolites requires dedicated studies, potentially involving reductases or other enzymatic systems.

Development of Advanced In Silico Models for Predicting N-oxide Formation and Biotransformation

Computational modeling offers a powerful, high-throughput approach to predict drug metabolism and identify potential metabolites. The development of advanced in silico models for predicting N-oxide formation and subsequent biotransformation of bupivacaine N-oxide is a key future research area. Quantitative Structure-Activity Relationship (QSAR) models, along with physiologically based pharmacokinetic (PBPK) models, can be leveraged to forecast metabolic pathways and identify potential drug-drug interactions involving bupivacaine N-oxide.

Current efforts in computational toxicology and drug metabolism utilize various prediction tools to anticipate metabolic sites and products uoa.gr. Applying these sophisticated computational approaches to bupivacaine could provide valuable insights into the likelihood and pathways of N-oxide formation. Future research should aim to build and validate predictive models specifically for bupivacaine N-oxide, integrating structural information with known enzymatic specificities. Such models could accelerate the identification of critical metabolic enzymes and predict the impact of genetic polymorphisms or co-administered drugs on bupivacaine N-oxide levels.

Exploring the Role of Bupivacaine N-oxide in Broader Biochemical Pathways Beyond Parent Drug Metabolism

A significant gap in current knowledge pertains to the biological activities and roles of bupivacaine N-oxide beyond its function as a mere metabolite of bupivacaine. It is plausible that N-oxide metabolites may possess their own pharmacological or toxicological properties, or participate in other cellular biochemical pathways. For instance, some N-oxide metabolites have been found to retain or even exhibit altered pharmacological activity compared to their parent compounds hyphadiscovery.com.

Future research should investigate whether bupivacaine N-oxide interacts with cellular targets, influences signaling pathways, or contributes to any observed physiological or pathological effects independently of bupivacaine. Exploring its potential involvement in broader biochemical processes, such as redox homeostasis or xenobiotic detoxification pathways, could reveal novel biological functions. This requires targeted biochemical assays and cellular studies to assess the intrinsic activity and cellular interactions of isolated bupivacaine N-oxide.

Integration of Multi-Omics Approaches for Comprehensive Metabolomic Profiling

The advent of multi-omics technologies offers an unparalleled opportunity to gain a holistic understanding of drug metabolism and its systemic impact. Integrating metabolomics with other omics data (genomics, transcriptomics, proteomics) can provide a comprehensive profile of how bupivacaine and its metabolites, including bupivacaine N-oxide, are processed and affect biological systems.

Recent studies have demonstrated the utility of untargeted metabolomic profiling to identify and quantify a wide range of metabolites in biological samples acs.orgfrontiersin.org. Future research should employ these advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution mass spectrometry, to conduct thorough metabolomic profiling of samples from individuals exposed to bupivacaine. This approach would allow for the identification and quantification of bupivacaine N-oxide alongside other known and novel metabolites, providing a detailed picture of its metabolic fate. Furthermore, integrating this metabolomic data with genetic information (pharmacogenomics) could reveal how individual genetic variations influence the formation and clearance of bupivacaine N-oxide, paving the way for personalized medicine approaches.

Synthesis of Deuterated Analogs for Enhanced Metabolic Tracing

The synthesis of stable isotope-labeled analogs, particularly deuterated compounds, is a well-established strategy for enhancing metabolic tracing and improving the accuracy of pharmacokinetic studies. Deuterated analogs can serve as internal standards for quantitative analysis and can also be used to probe metabolic pathways through the kinetic isotope effect.

Research has shown that deuteration can significantly alter the metabolic fate of drugs by slowing down or blocking specific metabolic transformations researchgate.netbiorxiv.orggoogleapis.comgoogle.com. Future research should focus on the synthesis of deuterated analogs of bupivacaine N-oxide. This would enable more precise quantification of bupivacaine N-oxide in biological matrices using mass spectrometry and facilitate detailed studies into its metabolic stability, distribution, and elimination kinetics. Such labeled compounds would be invaluable for elucidating the precise enzymatic pathways involved in its formation and further biotransformation, as well as for understanding its pharmacokinetic behavior in various physiological conditions.

Q & A

Q. Example Table :

| Concentration (mM) | Exposure Time (h) | Cell Viability (%) | SEM |

|---|---|---|---|

| 1.0 | 6 | 95.2 | ±2.1 |

| 2.0 | 9 | 70.5 | ±3.8 |

| 3.0 | 12 | 45.3 | ±5.2 |

Advanced: What methodologies are suitable for studying Bupivacaine N-oxide’s effects on myocardial function?

Answer:

- In Vivo Models : Use Langendorff-perfused rodent hearts to isolate cardiac effects from systemic variables. Measure left ventricular pressure (LV dP/dtmax) and cardiac output (CO) before/after administration .

- Dose-Response Analysis : Normalize data to baseline (100%) and compare percentage changes across doses. For example:

- Lignocaine 200 mg vs. Bupivacaine 50 mg showed significant differences in LV dP/dtmax (P < 0.05) .

- Statistical Validation : Apply two-way ANOVA with post-hoc tests (e.g., Duncan’s test) to differentiate treatment effects .

Advanced: How to design a clinical trial evaluating Bupivacaine N-oxide’s efficacy in postoperative analgesia?

Answer:

Q. Example Table :

| Group | N | Mean VAS (24h) | 95% CI | P-value |

|---|---|---|---|---|

| Bupivacaine | 30 | 3.2 | 2.8–3.6 | 0.01 |

| Placebo | 30 | 5.8 | 5.3–6.3 | — |

Advanced: How to validate the role of Bupivacaine N-oxide in modulating oxidative stress pathways?

Answer:

- Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., NF-κB, WDR35) in neuronal cells treated with 2 mM Bupivacaine N-oxide for 9 hours .

- Western Blotting : Quantify protein levels (e.g., phosphorylated IκBα) to confirm pathway activation .

- Functional Assays : Measure reactive oxygen species (ROS) via fluorometric probes (e.g., DCFH-DA) and correlate with transcriptomic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.